molecular formula C8H8ClN3 B598767 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine CAS No. 1201597-29-6

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine

Cat. No. B598767
CAS RN: 1201597-29-6
M. Wt: 181.623
InChI Key: YCQQTWDXXVJNSX-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine” is a chemical compound with the empirical formula C7H5Cl2N3. Its molecular weight is 202.04 .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been widely studied in drug molecules . The synthesis process often involves the use of 1,2-dimethoxyethane and 1,3-dichloroacetone .


Molecular Structure Analysis

The pyridazine ring in the structure of the compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

The compound is part of the pyridazine heterocycle family, which is known for its unique applications in molecular recognition. The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.04 and is typically in solid form . It is characterized by its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Synthesis and Antiviral Activities

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine and its derivatives have been synthesized and evaluated for antiviral activities. Compounds in this category showed potential as inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro, suggesting their potential as antiviral agents (Galtier et al., 2003).

Pharmacological Activity

Research on derivatives of this compound includes evaluating their anti-inflammatory, analgesic, and ability to inhibit prostaglandin biosynthesis. These studies provide insights into the structure-activity relationships and potential mechanisms of action for these compounds (Abignente et al., 1992).

Interaction with Central Nervous System

Studies on substituted imidazo[1,2-b]pyridazines, including 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine, have explored their interaction with the central nervous system. These compounds have been tested for their ability to displace [3H]diazepam from rat brain plasma membranes, contributing to the understanding of their neurological activities (Barlin et al., 1992).

Synthesis Techniques

The compound's synthesis process has been explored, including 'water-mediated' hydroamination and silver-catalyzed aminooxygenation. These methods provide insights into efficient and potentially environmentally friendly synthesis routes for this chemical and related compounds (Mohan et al., 2013).

Antibacterial Activity

Research into the antibacterial properties of imidazo[1,2-b]pyridazine derivatives, including those related to 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine, has shown promising results. This research enhances our understanding of these compounds' potential applications in combating bacterial infections (Althagafi & Abdel‐Latif, 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The compound 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine has been identified to primarily target the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage . It can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .

Mode of Action

The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses and tissue damage caused by this cytokine .

Biochemical Pathways

The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . The compound, by inhibiting IL-17A, can potentially affect this pathway and its downstream effects, thereby improving symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Pharmacokinetics

It is noted that orally administered treatments for moderate to severe psoriasis are currently lacking . A small molecule IL-17A inhibitor like this compound may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Result of Action

The inhibition of IL-17A by this compound can potentially lead to a reduction in the pro-inflammatory responses and tissue damage caused by this cytokine . This can result in improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Action Environment

It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time .

properties

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQTWDXXVJNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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